REACTION_CXSMILES
|
[CH:1]([O:6][CH3:7])([O:4][CH3:5])OC.C([CH2:10][C:11]([O-:13])=[O:12])=C.C1(=O)C=CC(=O)C=C1.B(F)(F)F.[O:26]([CH2:29]C)[CH2:27][CH3:28]>>[CH3:7][O:6][CH:1]([O:4][CH3:5])[CH2:28][CH:27]([O:26][CH3:29])[O:13][C:11](=[O:12])[CH3:10]
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(=C)CC(=O)[O-]
|
Name
|
PdCl2(ACN)2
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)CC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
low boiling impurities were removed from the reaction mixture through the application of a slight vacuum
|
Type
|
CUSTOM
|
Details
|
In a comparative experiment, without removal of low boiling impurities
|
Type
|
CUSTOM
|
Details
|
Both reaction mixtures
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |